2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester is a complex organic compound with a molecular formula of C14H11BrO4. This compound is characterized by the presence of a naphthalene ring substituted with acetyloxy, bromo, and methoxy groups, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester typically involves multiple steps. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by esterification and acetylation reactions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals due to its bioactive properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester exerts its effects involves interactions with specific molecular targets. The ester and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, methyl ester: Similar structure but lacks the acetyloxy, bromo, and methoxy groups.
4-Acetyloxy-2-naphthoic acid: Contains the acetyloxy group but differs in the position and presence of other substituents.
7-Bromo-2-naphthoic acid: Similar bromine substitution but lacks the ester and methoxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H13BrO5 |
---|---|
Molecular Weight |
353.16 g/mol |
IUPAC Name |
methyl 4-acetyloxy-7-bromo-8-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13BrO5/c1-8(17)21-13-7-9(15(18)20-3)6-11-10(13)4-5-12(16)14(11)19-2/h4-7H,1-3H3 |
InChI Key |
ACCKXDRGUCNXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC(=C2OC)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.